molecular formula C23H24N2O3 B4056430 N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide

Cat. No.: B4056430
M. Wt: 376.4 g/mol
InChI Key: XFVFQHOENHCAIK-UHFFFAOYSA-N
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Description

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide is a complex organic compound that features a naphthalene ring, an amide group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 2-naphthalen-1-yloxyacetic acid with an amine to form an amide bondThe final step involves the addition of a pentanamide group under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-3-14-22(26)24-18-10-7-11-19(15-18)25-23(27)16-28-21-13-6-9-17-8-4-5-12-20(17)21/h4-13,15H,2-3,14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVFQHOENHCAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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